molecular formula C17H21N3O3S2 B2804006 Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 476465-88-0

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No. B2804006
CAS RN: 476465-88-0
M. Wt: 379.49
InChI Key: RJWBSHJJFIYCMT-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition and Binding Analysis

A study highlighted the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which demonstrated potent in vitro inhibitory potential against the urease enzyme. These compounds, through enzyme inhibitory kinetics and in silico studies, were identified as competitive inhibitors, suggesting their value in therapeutic drug design due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Glutaminase Inhibition for Therapeutic Potential

Another research effort focused on synthesizing and evaluating BPTES analogs as glutaminase inhibitors to explore their therapeutic potential. These analogs, particularly designed to improve drug-like molecular properties and solubility, showed promising in vitro and in vivo activity against human lymphoma B cells, indicating their potential in cancer treatment strategies (Shukla et al., 2012).

Antimicrobial Activity

Compounds incorporating the thiadiazole moiety have been synthesized and assessed for their antimicrobial properties. These compounds demonstrated activity against various bacteria and fungi, particularly B. subtilis and C. albicans, showcasing their potential in addressing microbial resistance issues (Önkol et al., 2008).

Anticancer Agents

Research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has yielded compounds with significant anticancer activities. Through structural and in vitro evaluations, these compounds were identified as potent agents against hepatocellular carcinoma, providing insights into the development of new anticancer therapeutics (Gomha et al., 2017).

properties

IUPAC Name

ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-3-13(15(22)23-4-2)24-17-20-19-16(25-17)18-14(21)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBSHJJFIYCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

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